

Application Notes: 3-Thiophenecarbonyl Chloride in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 3-Thiophenecarbonyl chloride

Cat. No.: B1272752

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Introduction

3-Thiophenecarbonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds with significant biological activities. The thiophene ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing **3-thiophenecarbonyl chloride** and its derivatives, with a focus on anticancer and enzyme-inhibiting compounds.

I. Anticancer Agents: Thiophene Carboxamides as Tubulin Polymerization and VEGFR-2 Inhibitors

Thiophene carboxamides, readily synthesized from **3-thiophenecarbonyl chloride**, have emerged as a promising class of anticancer agents. These compounds have been shown to target crucial cellular processes involved in cancer progression, including microtubule dynamics and angiogenesis.

A. Thiophene Carboxamides as Combretastatin A-4 (CA-4) Analogs

A series of thiophene carboxamide derivatives have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4).^{[1][2][3]} These compounds inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary:

Compound ID	Target Cell Line	IC50 (μM)	Reference
2b	Hep3B	5.46	^{[1][3]}
2d	Hep3B	8.85	^[1]
2e	Hep3B	12.58	^{[1][3]}
MB-D2	A375	< 50 μM (viability ~20% at 50μM)	^[4]
MB-D2	HT-29	< 75 μM (viability ~50% at 75μM)	^[4]
MB-D2	MCF-7	< 50 μM (viability ~76% at 50μM)	^[4]
MB-D4	HT-29	< 75 μM (viability ~51% at 75μM)	^[4]

B. Thiophene-3-Carboxamides as VEGFR-2 Inhibitors

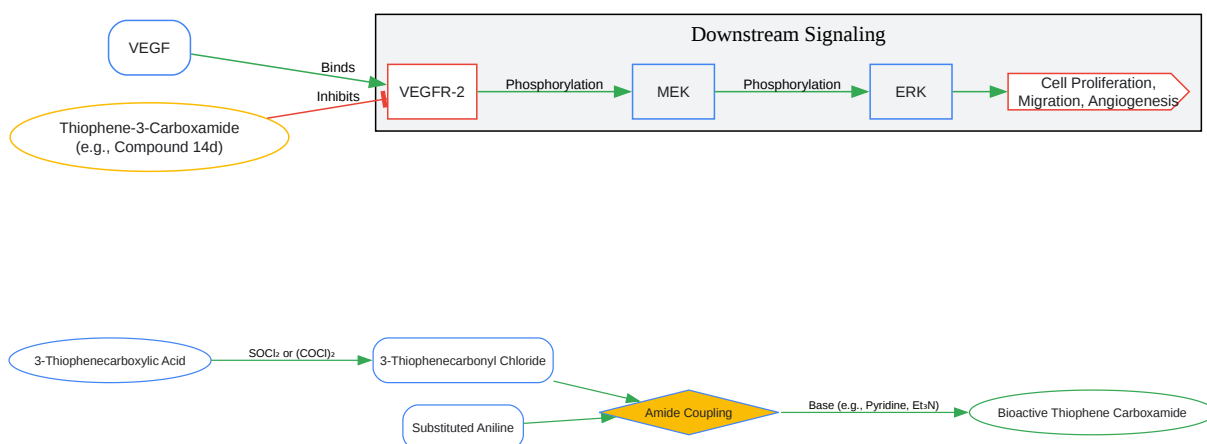
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors.^[5]

Quantitative Data Summary:

Compound ID	Target	IC50 (nM)	Reference
14d	VEGFR-2	191.1	^[5]

These compounds not only inhibit the VEGFR-2 enzyme but also suppress downstream signaling pathways, leading to the inhibition of cancer cell proliferation, migration, and tube formation in endothelial cells.[5]

Signaling Pathway Diagram: Inhibition of VEGFR-2 Signaling by Thiophene-3-Carboxamide Derivatives



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